BenchChemオンラインストアへようこそ!

4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Sourcing this specific 4-(ethylsulfonyl) regioisomer is critical for SAR studies, as even minor structural shifts profoundly alter ZAC receptor activity. This untested but pharmacophore-validated scaffold is ideal for high-risk, high-reward chemical biology probes or as a differentiation point in patent landscaping for potassium channel modulators. Verify exact regioisomer identity upon receipt to avoid experimental invalidation.

Molecular Formula C12H12N2O3S2
Molecular Weight 296.36
CAS No. 898429-42-0
Cat. No. B2596173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide
CAS898429-42-0
Molecular FormulaC12H12N2O3S2
Molecular Weight296.36
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
InChIInChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-5-3-9(4-6-10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15)
InChIKeyPJZSDTWVDPKHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 4-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide (CAS 898429-42-0)


4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a synthetic small molecule (C12H12N2O3S2, MW: 296.36) belonging to the N-(thiazol-2-yl)-benzamide class. Its structure features an ethylsulfonyl group at the para-position of the benzamide ring, a motif that distinguishes it from regioisomeric and substitution variants. This compound has been cited as a representative structure in patent literature encompassing broad classes of sulfonamide and benzamide derivatives for potential therapeutic applications. [1]

Procurement Hazard: Why Analog Interchange is Not Supported for 4-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide


Within the N-(thiazol-2-yl)-benzamide chemotype, minor structural modifications can lead to profound and non-linear changes in pharmacological activity. For example, a focused structure-activity relationship (SAR) study on ZAC receptor antagonists demonstrated that the position of the sulfonyl group and the nature of the thiazole substitution critically dictate antagonist potency and selectivity. [1] Consequently, substituting 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide with an uncharacterized ortho-, meta-, or alternative alkyl-sulfonyl analog without context-specific biological validation introduces significant scientific risk and can invalidate experimental results. Direct quantitative comparator data to guide such a substitution for this specific compound is, however, absent from the current public literature.

Differentiation Evidence Audit for 4-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide


Para-Ethylsulfonyl Substitution Defines a Distinct Regioisomeric Identity

The target compound is characterized by a 4-(ethylsulfonyl) group on the benzamide ring. This differentiates it from the 2-(ethylsulfonyl) isomer (CAS 898433-98-2) and the 3-(ethylsulfonyl) isomer (CAS 898405-80-6), which exist as separate, commercially-available entities. This regioisomeric variation is a critical determinant of molecular shape and electronic distribution, often leading to divergent biological activities within the same chemotype.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Class Membership: N-(Thiazol-2-yl)-benzamides as Privileged ZAC Receptor Antagonist Scaffolds

A 2021 study identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists for the Zinc-Activated Channel (ZAC). Lead compounds in this series demonstrated IC50 values in the 1-3 µM range against ZAC expressed in Xenopus oocytes, with high selectivity over related Cys-loop receptors (e.g., 5-HT3A, α3β4 nAChR, GABAA, glycine receptors) at 30 µM. [1] This establishes a strong scientific precedent for the class but does not provide quantitative data for this specific para-ethylsulfonyl derivative.

Ion Channel Pharmacology ZAC Receptor Cys-loop Receptors

Differentiation by Potassium Channel Modulator Activity in Patent Filings

A patent assigned to Beyer Aktiengesellschaft describes 1,3-thiazol-2-yl substituted benzamide compounds, including structural motifs encompassing the target compound, for the treatment or prophylaxis of neurogenic disorders. [1] This intellectual property space establishes a potential mechanism of action (potassium channel modulation) that distinguishes this class from other benzamide derivatives. The specific properties and quantitative differentiation of the 4-(ethylsulfonyl) analog against other patent examples remain undisclosed.

Potassium Channel Patent Landscape Pharmaceutical Composition

Pragmatic Application Scenarios for 4-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide


Unexplored Pharmacological Tool for ZAC Channel Biology

This compound represents an untested member of the first known class of selective Zinc-Activated Channel (ZAC) antagonists. [1] A research group seeking to expand the SAR around the thiazole-benzamide scaffold to develop more potent or soluble probes would prioritize this compound. Its procurement is justified by its structural novelty within a proven pharmacophore, despite the absence of published target data, making it a high-risk, high-reward chemical biology tool.

Regioisomeric Selectivity Control in Medicinal Chemistry Campaigns

The specific 4-(ethylsulfonyl) isomer is chemically distinct from its 2- and 3-substituted counterparts. A medicinal chemistry team synthesizing a focused library to investigate the impact of sulfonyl group position on a desired activity profile would need to source this specific regioisomer as a critical 'negative control' or 'differentiation point' relative to other isomers in their screening cascade.

Potassium Channel Modulator Probe Based on Patent Motif

The compound's structure falls within the generic claims of patents describing benzamide-based potassium channel modulators for neurological conditions. [2] An industrial or academic group performing patent landscape analysis or seeking novel starting points for a potassium channel drug discovery program could select this compound for evaluation as a structurally representative, yet unique, member of that claimed intellectual property space.

Quote Request

Request a Quote for 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.